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Compound of Interest

Compound Name: Fukugetin

Cat. No.: B10819961 Get Quote

An In-depth Analysis of the Nuclear Magnetic Resonance and Mass Spectrometry Data of the

Bioactive Biflavonoid Fukugetin (Morelloflavone)

This technical guide provides a comprehensive overview of the spectroscopic data for

Fukugetin, a naturally occurring biflavonoid also known as Morelloflavone. The information

presented is curated for researchers, scientists, and professionals in the field of drug

development who are interested in the structural elucidation and analytical characterization of

this potent bioactive compound. This document summarizes key quantitative data from Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, details the experimental

protocols for these techniques, and provides a visual representation of the general analytical

workflow.

Introduction to Fukugetin (Morelloflavone)
Fukugetin is a biflavonoid consisting of a naringenin moiety linked to a luteolin moiety. It is

primarily isolated from plants of the Garcinia genus. Possessing a complex and

stereochemically rich structure, detailed spectroscopic analysis is crucial for its unambiguous

identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
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NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For

Fukugetin, which exists as a mixture of two slowly interconverting atropisomers at room

temperature, NMR spectra can be complex, often showing two sets of signals for the major and

minor conformers. The data presented below is for the major conformer in two common

deuterated solvents, Dimethyl Sulfoxide-d6 (DMSO-d6) and Acetone-d6.

¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shift Data (δ in ppm, J in Hz) for Fukugetin (Major Conformer)

Position Acetone-d6 DMSO-d6

H-2 5.86 (d, 12.1) 5.92 (d, 12.0)

H-3 4.99 (d, 12.1) 4.92 (d, 12.0)

H-6 6.02 (s) 5.90 (s)

H-8 6.02 (s) 5.90 (s)

H-2' 7.24 (d, 8.3) 7.18 (d, 8.5)

H-3' 6.53 (d, 8.3) 6.69 (d, 8.5)

H-5' 6.53 (d, 8.3) 6.69 (d, 8.5)

H-6' 7.24 (d, 8.3) 7.18 (d, 8.5)

H-3'' 6.47 (s) 6.45 (s)

H-6'' 6.30 (s) 6.20 (s)

H-2''' 7.50 (s) 7.42 (s)

H-5''' 7.02 (d, 8.4) 6.85 (d, 8.3)

H-6''' 7.52 (d, 8.4) 7.39 (dd, 8.3, 2.1)

¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shift Data (δ in ppm) for Fukugetin (Major Conformer)
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Position Acetone-d6 DMSO-d6

C-2 80.1 79.4

C-3 47.9 47.1

C-4 198.3 197.8

C-4a 102.0 101.9

C-5 164.7 164.2

C-6 96.7 96.1

C-7 167.8 167.3

C-8 95.8 95.2

C-8a 163.4 162.9

C-1' 130.0 129.5

C-2' 128.9 128.5

C-3' 115.8 115.3

C-4' 158.1 157.6

C-5' 115.8 115.3

C-6' 128.9 128.5

C-2'' 164.8 164.3

C-3'' 103.1 102.6

C-4'' 182.6 182.1

C-4a'' 104.1 103.6

C-5'' 161.9 161.4

C-6'' 99.1 98.6

C-7'' 164.1 163.6

C-8'' 105.1 104.6

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-8a'' 157.9 157.4

C-1''' 122.0 121.5

C-2''' 114.1 113.6

C-3''' 145.9 145.4

C-4''' 148.6 148.1

C-5''' 116.2 115.7

C-6''' 119.4 118.9

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, confirming its molecular weight and offering insights into its structure.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for Fukugetin

Ionization
Mode

Ion Observed m/z Calculated m/z Formula

ESI- [M-H]⁻ 555.0882 555.0871 C₃₀H₁₉O₁₁

Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for Fukugetin ([M-H]⁻)

Precursor Ion (m/z) Fragment Ions (m/z) Proposed Neutral Loss

555.09 435.06
C₇H₄O₃ (Retro-Diels-Alder

fragmentation)

555.09 407.07
C₈H₆O₄ (Retro-Diels-Alder

fragmentation)

555.09 285.04
C₁₅H₉O₅ (Cleavage of the

interflavanoid bond)

555.09 269.05
C₁₅H₉O₄ (Cleavage of the

interflavanoid bond)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10819961?utm_src=pdf-body
https://www.benchchem.com/product/b10819961?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for Fukugetin, based on common practices for flavonoid analysis.

NMR Spectroscopy
Sample Preparation: A sample of isolated Fukugetin (typically 1-5 mg) is dissolved in

approximately 0.5 mL of deuterated solvent (e.g., DMSO-d6 or Acetone-d6) in a 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer,

typically operating at a proton frequency of 400 MHz or higher.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16 to 64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: Approximately 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 to 4096 scans, or more, due to the lower natural abundance and

sensitivity of the ¹³C nucleus.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak (DMSO-d6: δH 2.50, δC 39.52; Acetone-d6: δH 2.05, δC 29.84, 206.26).

Mass Spectrometry
Sample Preparation: A dilute solution of Fukugetin is prepared in a suitable solvent, such as

methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonia

to aid ionization.

Instrumentation: High-resolution mass spectra are typically acquired on a Quadrupole Time-

of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization

(ESI) source.

ESI-MS Acquisition (Negative Ion Mode):

Ion Source: Electrospray Ionization (ESI).

Polarity: Negative.

Capillary Voltage: 3.0-4.5 kV.

Nebulizer Gas (N₂): 1-2 Bar.

Drying Gas (N₂): 6-10 L/min at 180-220 °C.

Mass Range: m/z 100-1000.

ESI-MS/MS Acquisition:

Precursor Ion Selection: The [M-H]⁻ ion (m/z 555.09) is isolated in the quadrupole.

Collision Gas: Argon or Nitrogen.

Collision Energy: Ramped or set at specific voltages (e.g., 15-40 eV) to induce

fragmentation.

Data Acquisition: The fragment ions are analyzed in the TOF or Orbitrap mass analyzer.
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Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like Fukugetin.
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Caption: Workflow for the isolation and spectroscopic characterization of Fukugetin.
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To cite this document: BenchChem. [Spectroscopic Profile of Fukugetin: A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10819961#spectroscopic-data-of-fukugetin-nmr-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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